molecular formula C7H15ClN2O B6165034 (3R)-N-methylpiperidine-3-carboxamide hydrochloride CAS No. 2042367-35-9

(3R)-N-methylpiperidine-3-carboxamide hydrochloride

Cat. No. B6165034
CAS RN: 2042367-35-9
M. Wt: 178.7
InChI Key:
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Description

(3R)-N-methylpiperidine-3-carboxamide hydrochloride, also known as (3R)-MPCA-HCl, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 183.7 g/mol and a melting point of 127-128°C. Due to its unique properties, (3R)-MPCA-HCl has been used in a variety of research applications, including as a chiral ligand in asymmetric synthesis, as a catalyst in organic synthesis, and as a reagent in biochemical studies.

Scientific Research Applications

(3R)-MPCA-HCl has been used in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric synthesis, as a catalyst in organic synthesis, and as a reagent in biochemical studies. It has also been used in the study of enzymes, proteins, and other biological molecules, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

(3R)-MPCA-HCl acts as a chiral ligand in asymmetric synthesis by binding to a metal center in an asymmetric fashion. This binding facilitates the formation of an enantiomerically pure product. In organic synthesis, (3R)-MPCA-HCl acts as a catalyst, promoting the formation of a desired product. In biochemical studies, (3R)-MPCA-HCl acts as a reagent, allowing for the detection and quantification of a particular molecule or reaction.
Biochemical and Physiological Effects
(3R)-MPCA-HCl has been shown to have no adverse effects on biochemical or physiological processes. It has been used in a variety of research studies and has been found to be non-toxic and safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantages of using (3R)-MPCA-HCl in laboratory experiments are its low cost, ease of synthesis, and safety. It is also a highly efficient reagent, making it a useful tool for a variety of research applications. The main limitation of using (3R)-MPCA-HCl is that it is not suitable for use in large-scale synthesis due to its low solubility in polar solvents.

Future Directions

There are a number of potential future directions for (3R)-MPCA-HCl. It could be used to develop more efficient and cost-effective methods of asymmetric synthesis, as well as to develop new catalysts for organic synthesis. Additionally, it could be used to develop more sensitive and specific assays for the detection and quantification of biochemical and physiological processes. Finally, it could be used to develop new methods of drug metabolism and pharmacokinetics.

Synthesis Methods

(3R)-MPCA-HCl can be synthesized in a two-step process. The first step involves the reaction of (3R)-methylpiperidine-3-carboxylic acid with thionyl chloride to form (3R)-methylpiperidine-3-carboxylic acid chloride. The second step involves the reaction of (3R)-methylpiperidine-3-carboxylic acid chloride with hydrochloric acid to form (3R)-MPCA-HCl. This method is quick, efficient, and cost-effective, making it the preferred method of synthesis for (3R)-MPCA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-N-methylpiperidine-3-carboxamide hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "N-methylpiperidine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: N-methylpiperidine is reacted with acetic anhydride in the presence of sodium acetate to form N-acetylmethylpiperidine.", "Step 2: N-acetylmethylpiperidine is then hydrolyzed with hydrochloric acid to form (3R)-N-methylpiperidine-3-carboxamide.", "Step 3: The resulting (3R)-N-methylpiperidine-3-carboxamide is then treated with hydrochloric acid in ethanol to form the hydrochloride salt of the compound, (3R)-N-methylpiperidine-3-carboxamide hydrochloride." ] }

CAS RN

2042367-35-9

Product Name

(3R)-N-methylpiperidine-3-carboxamide hydrochloride

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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